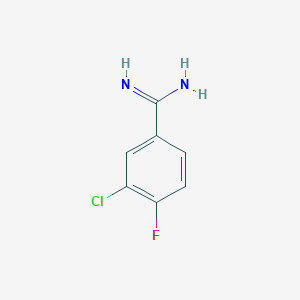

3-CHLORO-4-FLUORO-BENZAMIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDVUSWMBGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369629 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-34-6 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-chloro-4-fluoro-benzamidine, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors. We will explore its fundamental chemical and physical properties, spectroscopic profile, and detailed synthetic pathways. The narrative emphasizes the compound's reactivity and its strategic application in the synthesis of targeted therapeutic agents, including enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in research and development programs.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its unique electronic and structural features, stemming from the presence of a chloro and a fluoro substituent on the benzene ring, impart enhanced reactivity and selectivity in various chemical transformations.[1] These substitutions are critical in medicinal chemistry, as halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

The benzamidine moiety itself is a well-known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with a wide range of biological targets such as serine proteases (e.g., thrombin) and other enzymes. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for fine-tuning of the pKa of the amidine group and provides vectors for further molecular elaboration. Consequently, this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors for the treatment of inflammatory diseases and cancer.[1] This guide will provide a comprehensive overview of its properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

The utility of this compound in a laboratory and industrial setting is largely dictated by its structure and physicochemical characteristics. It is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility in aqueous and protic solvents, simplifying its use in various reaction media.[1]

Chemical Structure

The core structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 4, and a carboximidamide (amidine) group at position 1.

Physicochemical Data

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide | - |

| CAS Number | 504404-34-6 (Free Base) | [2] |

| 477844-52-3 (Hydrochloride Salt) | [1][3] | |

| Molecular Formula | C₇H₆ClFN₂ (Free Base) | - |

| C₇H₇Cl₂FN₂ (Hydrochloride Salt) | [3] | |

| Molecular Weight | 172.59 g/mol (Free Base) | - |

| 209.05 g/mol (Hydrochloride Salt) | [1][3] | |

| Appearance | Off-white solid | [1] |

| Boiling Point (Predicted) | 251.1 ± 50.0 °C | [2] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.95 ± 0.50 | [2] |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound originates from the readily available precursor, 3-chloro-4-fluorobenzonitrile.[4][5][6] The conversion of the nitrile functional group to an amidine is a well-established transformation in organic chemistry.

Synthetic Workflow

A typical synthetic route involves a two-step process: formation of an intermediate followed by its conversion to the final amidine. The Pinner reaction is a classic and reliable method, proceeding through an imidate intermediate. An alternative, often used in modern synthesis, involves the formation of an amidoxime followed by reduction.

Detailed Experimental Protocol: Synthesis via Pinner Reaction

This protocol describes a representative lab-scale synthesis starting from 3-chloro-4-fluorobenzonitrile.

Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with anhydrous ethanol (1.5 eq).

-

Reagent Addition: Add 3-chloro-4-fluorobenzonitrile (1.0 eq, 15.56 g) to the ethanol.[4]

-

HCl Gas Introduction: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate will begin to form. Continue the gas introduction until the solution is saturated and the nitrile peak is absent by TLC or GC analysis.

-

Isolation: Seal the flask and store it in a refrigerator overnight (or at 0 °C for 12-24 hours) to allow for complete precipitation of the imidate salt. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound hydrochloride

-

System Setup: Suspend the dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in a solution of anhydrous ethanol saturated with ammonia.

-

Reaction: Stir the suspension at room temperature in a sealed pressure flask for 24-48 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is the hydrochloride salt of the desired product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield pure this compound hydrochloride as an off-white solid.[1]

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the nucleophilicity of the amidine group and the electrophilic nature of the substituted aromatic ring. This dual reactivity makes it a valuable synthon for constructing more complex molecules.

Core Reactivity

The unsubstituted -NH₂ group of the amidine can be readily acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles (e.g., pyrimidines, triazines), which are prevalent scaffolds in many approved drugs. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring influences the reactivity and basicity of the amidine group and can also serve as a handle for cross-coupling reactions if needed, although this is less common.

Role as a Key Pharmaceutical Intermediate

This compound is a crucial component in the synthesis of targeted therapies. Its efficacy is highlighted by its role in designing compounds with potential anti-inflammatory and anti-cancer properties.[1] The amidine group often acts as a bioisostere for other functional groups, forming key hydrogen bond interactions within the active site of an enzyme or receptor.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: The compound, particularly as the hydrochloride salt, should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term preservation.[1][3] Keep the container tightly sealed to prevent moisture absorption.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3] Handle in a chemical fume hood to prevent inhalation of dust.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be collected and handled by a professional disposal service.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern medicinal and agrochemical research. Its unique substitution pattern provides a powerful tool for chemists to modulate molecular properties and synthesize novel, biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the design and development of next-generation pharmaceuticals.

References

-

BIOFOUNT. (n.d.). 477844-52-3 | this compound hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 117482-84-5, 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 504404-34-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 477844-52-3|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 4. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile | lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

3-chloro-4-fluoro-benzamidine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 3-chloro-4-fluoro-benzamidine

Executive Summary

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of this compound. This valuable building block is a key intermediate in the development of novel therapeutic agents, particularly enzyme inhibitors, owing to its unique electronic and structural properties.[1] This document details the robust Pinner reaction for synthesis, starting from 3-chloro-4-fluorobenzonitrile, and outlines two primary methods for purification: direct recrystallization of the free base and crystallization of its hydrochloride salt. The causality behind critical experimental parameters is explained to ensure both high yield and purity, empowering researchers to confidently reproduce and adapt these protocols.

Introduction: Significance of this compound

This compound, typically handled as its more soluble hydrochloride salt, is a strategically important intermediate in medicinal chemistry and agrochemical research.[1][2] The benzamidine functional group is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin.[3] The specific incorporation of chloro and fluoro substituents on the phenyl ring modifies the compound's pKa, lipophilicity, and metabolic stability, allowing for the fine-tuning of potency and selectivity in drug candidates.[1] Its application is prominent in the synthesis of inhibitors for enzymes and receptors implicated in inflammatory diseases and oncology.[1] A reliable and well-characterized synthetic and purification route is therefore essential for advancing research in these fields.

Section 1: Synthesis via the Pinner Reaction

The most practical and widely adopted method for converting benzonitriles to benzamidines is the Pinner reaction.[4] This acid-catalyzed process first converts the nitrile into a reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine.[5][6]

Mechanistic Underpinnings

The Pinner reaction proceeds in two distinct stages:

-

Imino Ester Formation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is a stable salt known as an alkyl imidate hydrochloride, or Pinner salt.[7]

-

Ammonolysis: The isolated and dried Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alkoxy group to form the final amidine product, typically as its hydrochloride salt.

Critical Parameters & Rationale

-

Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the Pinner salt intermediate to form an ester, a significant side product that reduces the overall yield of the desired amidine.[7][8]

-

Temperature Control: The formation of the Pinner salt is exothermic. Low temperatures (typically 0 °C) are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an N-alkyl amide and alkyl chloride, another potential impurity.[5][8]

-

Reagent Stoichiometry: An excess of the alcohol is used as both a reagent and a solvent. Gaseous HCl is bubbled through the solution until saturation to drive the formation of the Pinner salt.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

Starting Material: 3-Chloro-4-fluorobenzonitrile Reagents: Anhydrous Ethanol, Anhydrous Diethyl Ether, Anhydrous Hydrogen Chloride gas, Anhydrous Ammonia gas.

Step 1: Formation of Ethyl 3-chloro-4-fluoro-benzimidate Hydrochloride (Pinner Salt)

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube filled with calcium chloride.

-

In an ice bath (0 °C), add 3-chloro-4-fluorobenzonitrile (1.0 eq) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Begin stirring and bubble dry hydrogen chloride gas through the cold solution. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form. This may take 1-2 hours.

-

Seal the flask and allow it to stand in a cold environment (e.g., refrigerator at 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted nitrile and excess HCl.

-

Dry the collected white solid (the Pinner salt) under vacuum to remove residual ether.

Step 2: Ammonolysis to this compound Hydrochloride

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a flask placed in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete when the solid Pinner salt has fully dissolved and a new precipitate, ammonium chloride, has formed.

-

Allow the mixture to stir for an additional 2-4 hours at room temperature.

-

Remove the ammonium chloride by-product by vacuum filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which will be a mixture of the free base and its hydrochloride salt. This crude product can now be taken to the purification stage.

Synthesis Workflow Visualization

Caption: Workflow for the Pinner reaction synthesis of this compound.

Section 2: Purification and Isolation Strategies

Obtaining high-purity this compound is critical for its use in sensitive applications like drug discovery. The two most effective methods are recrystallization of the free base and purification via its hydrochloride salt.

Protocol A: Purification via Recrystallization of the Free Base

This method is suitable if the free base form of the amidine is desired. The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Basification (Optional): If the crude product is primarily the hydrochloride salt, dissolve it in a minimum amount of water and basify with a strong base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

-

Solvent Selection: Perform a small-scale solvent screen. Potential solvents include toluene, ethyl acetate/heptane mixtures, or isopropanol.

-

Recrystallization: Dissolve the crude free base in a minimum amount of the chosen hot solvent.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: Purification via Hydrochloride Salt Formation

This is often the preferred method as the hydrochloride salt typically has excellent crystalline properties and is the form used in many biological assays.[1]

-

Dissolution: Dissolve the crude amidine product from the synthesis step in a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are good starting points.

-

Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

Precipitation: The this compound hydrochloride salt will precipitate out of the solution. Monitor for complete precipitation.

-

Isolation: Collect the white, crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected salt with a small amount of cold anhydrous solvent (e.g., isopropanol) followed by anhydrous diethyl ether to facilitate drying. Dry the final product under vacuum.

Physical & Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

Purification Workflow Visualization

Caption: Purification options for this compound.

Section 3: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons, and confirming the presence of the amidine group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[1]

Conclusion

The synthesis of this compound is reliably achieved via the Pinner reaction of 3-chloro-4-fluorobenzonitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side products. Purification is effectively accomplished either by direct recrystallization of the free base or, more commonly, by the formation and crystallization of its highly stable hydrochloride salt. The detailed protocols and workflows provided in this guide offer a robust foundation for the successful production and purification of this important chemical intermediate.

References

- Cheng, C. C. (n.d.). PREPARATION OF AN pSUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATLTRE CLARIFICATION. Synthetic Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2FWvsS1Z2fJyr3mM-Rr3EDmJtQ3cqXx2ErjOHTYsLBxY6rhUw-4reN5rnyNWV7M5QZKCl0Ls90LupHOo0eMtjOrMLZYmnWPaxCgDcr_aK74L_tJ4tz9ZWg2v83P4-mrMXHa4S1FEFsBxKnW-MOSgxey9uCHsJUiA=]

- Wikipedia. (n.d.). Pinner reaction. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]

- Biovanix Chromatography. (n.d.). Benzamidine Affinity Chromatography Media. [URL: https://www.biovanix.

- J&K Scientific. (2025). Pinner Reaction. [URL: https://www.jk-scientific.com/en/pinner-reaction]

- Cytiva. (n.d.). HiTrap Benzamidine FF (high sub) columns. [URL: https://www.cytivalifesciences.com/en/us/shop/chromatography/columns-and-media/affinity-chromatography/prepacked-columns/hitrap-benzamidine-ff-high-sub-p-05856]

- NROChemistry. (n.d.). Pinner Reaction. [URL: https://www.nrochemistry.com/pinner-reaction/]

- Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub). [URL: https://www.cytivalifesciences.com/en/us/shop/chromatography/columns-and-media/affinity-chromatography/prepacked-columns/hitrap-benzamidine-ff-high-sub-p-05856]

- SynArchive. (2024). Pinner Reaction. [URL: https://www.synarchive.com/named-reactions/Pinner_Reaction]

- Chem-Impex. (n.d.). This compound hydrochloride. [URL: https://www.chemimpex.com/products/3-chloro-4-fluoro-benzamidine-hydrochloride]

- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). [URL: https://www.cytivalifesciences.com/en/us/shop/chromatography/columns-and-media/affinity-chromatography/bulk-media/benzamidine-sepharose-4-fast-flow-high-sub-p-05855]

- Tofflon Life Science. (n.d.). Benzamidine series AC Resins. [URL: https://www.tofflonlifescience.com/products/benzamidine-series-ac-resins]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives. [URL: https://patents.google.

- PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/144539]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. [URL: https://www.benchchem.

- Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene. [URL: https://patents.google.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzonitrile 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/382382]

- Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzonitrile. [URL: https://www.chemimpex.com/products/3-chloro-4-fluorobenzonitrile]

- Sigma-Aldrich. (n.d.). This compound hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249c5c4]

- ChemicalBook. (n.d.). 477844-52-3(this compound HYDROCHLORIDE) Product Description. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0714761.htm]

- ChemicalBook. (n.d.). 504404-34-6(this compound) Product Description. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8714760.htm]

- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. [URL: https://www.benchchem.com/application-notes/3-chloro-4-fluoroaniline-synthesis]

- Fisher Scientific. (n.d.). 3-Chloro-4-fluorobenzonitrile 98.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/3-chloro-4-fluorobenzonitrile-98-0-tci-america-3/C352725G]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles. [URL: https://patents.google.

- ChemScene. (n.d.). 117482-84-5 | 3-Chloro-4-fluorobenzonitrile. [URL: https://www.chemscene.com/products/3-Chloro-4-fluorobenzonitrile-CS-W010922.html]

- Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound HYDROCHLORIDE. [URL: https://www.huatengsci.com/products/cas-477844-52-3.html]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. [URL: https://patents.google.

- National Institutes of Health. (n.d.). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953106/]

- Benchchem. (n.d.). Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/3-chloro-4-fluoroaniline-hydrochloride-synthesis]

- Wikipedia. (n.d.). Benzamidine. [URL: https://en.wikipedia.org/wiki/Benzamidine]

- PubMed. (n.d.). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). [URL: https://pubmed.ncbi.nlm.nih.gov/1519277/]

- ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [URL: https://www.researchgate.net/post/Which-solvents-should-I-use-to-recrystalize-P-anisidine-and-DNP-individually]

- Benchchem. (n.d.). An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity. [URL: https://www.benchchem.com/application-notes/benzamidine-derivatives-discovery-synthesis-and-biological-activity]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

Unraveling the Enigmatic Mechanism of 3-chloro-4-fluoro-benzamidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-chloro-4-fluoro-benzamidine within biological systems. In the absence of direct, dedicated studies on this specific molecule, we present a scientifically-grounded hypothesis based on the well-established pharmacology of the benzamidine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the probable molecular interactions, cellular effects, and the experimental methodologies required to validate these hypotheses. We delve into the structure-activity relationships of halogenated benzamidines, propose a detailed inhibitory mechanism against serine proteases, and provide actionable protocols for its empirical validation.

Introduction: The Benzamidine Scaffold as a Privileged Motif in Enzyme Inhibition

Benzamidine and its derivatives are a cornerstone in the field of medicinal chemistry, primarily recognized as potent, reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, play pivotal roles in a myriad of physiological and pathophysiological processes, including digestion, blood coagulation, inflammation, and apoptosis.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3]

The inhibitory prowess of the benzamidine moiety stems from its structural mimicry of the guanidinium group of arginine, a common substrate for many serine proteases. This allows benzamidine to effectively bind to the S1 specificity pocket of these enzymes, a deep, negatively charged cleft that accommodates the side chain of the substrate.[4] By occupying this active site, benzamidine derivatives preclude the binding of the natural substrate, thereby competitively inhibiting enzymatic activity.[5]

The subject of this guide, this compound, is a halogenated derivative of this critical pharmacophore. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its structural attributes suggest a compelling potential as a selective and potent serine protease inhibitor. The introduction of chloro and fluoro substituents is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[6][7] This guide will, therefore, extrapolate from the known pharmacology of related compounds to build a robust, testable hypothesis for the mechanism of action of this compound.

Structure-Activity Relationship (SAR) of Halogenated Benzamidines: A Rationale for Enhanced Potency and Selectivity

The substitution of hydrogen atoms with halogens on a pharmacophore can profoundly influence its biological activity.[8] In the context of benzamidine-based inhibitors, the introduction of chloro and fluoro groups at the 3 and 4 positions of the phenyl ring is predicted to modulate its inhibitory profile in several key ways:

-

Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can alter the pKa of the amidine group, potentially influencing the strength of the ionic interactions with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.[9]

-

Hydrophobicity and Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and may also lead to favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity.[6][9]

-

Conformational Rigidity: The presence of substituents can restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformation that is more favorable for binding and reducing the entropic penalty upon complex formation.

-

Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Studies on various substituted benzamidines have shown that the nature and position of the substituent group significantly impact their inhibitory activity and selectivity against different serine proteases like trypsin, thrombin, and plasmin.[9] For instance, the binding of benzamidines to plasmin and C1s is influenced by both electron-donating properties and hydrophobicity of the substituent, whereas thrombin-benzamidine interactions are primarily affected by hydrophobicity.[9] This underscores the potential for this compound to exhibit a unique and potentially selective inhibitory profile.

Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases

Based on the foundational knowledge of the benzamidine pharmacophore, we propose that This compound acts as a reversible, competitive inhibitor of trypsin-like serine proteases.

The core of this mechanism involves the high-affinity binding of the molecule to the S1 specificity pocket of the target protease. The positively charged amidinium group is expected to form a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. The halogenated phenyl ring would then occupy the remainder of the pocket, with the chloro and fluoro substituents potentially forming specific interactions with hydrophobic or polar residues lining the cavity.

Figure 1: Proposed binding of this compound to a serine protease active site.

This binding event physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis by the Ser195 nucleophile. The reversibility of this inhibition means that the inhibitor can associate and dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki).

Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted experimental approach is required to validate the hypothesized mechanism of action for this compound. The following section details the essential experimental protocols.

Enzyme Inhibition Kinetics

The primary step is to determine if this compound inhibits the activity of a panel of serine proteases and to characterize the nature of this inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against target serine proteases (e.g., trypsin, thrombin, plasmin).

Methodology: Spectrophotometric Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Prepare a stock solution of the target serine protease in assay buffer.

-

Prepare a stock solution of a chromogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

-

Assay Procedure:

-

In a 96-well microplate, add increasing concentrations of this compound. Include a vehicle control (DMSO).

-

Add a fixed concentration of the serine protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the inhibitor and the substrate.

-

Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[5]

-

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Benzamidine | Trypsin | - | 35[10] | Competitive |

| Benzamidine | Plasmin | - | 350[10] | Competitive |

| Benzamidine | Thrombin | - | 220[10] | Competitive |

| 4-aminobenzamidine | hK1 | - | 146[5] | Competitive |

| This compound | Trypsin | Hypothetical | Hypothetical | Hypothesized Competitive |

| Table 1: Example inhibition data for benzamidine derivatives against various serine proteases. The data for this compound is hypothetical and requires experimental determination. |

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity and thermodynamics of the interaction between the inhibitor and the enzyme.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the target protease.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare solutions of the target protease and this compound in the same assay buffer, ensuring precise concentration determination.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the protease solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.

-

A control experiment involving injection of the inhibitor into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH, ΔS). A recently developed ITC experiment where substrate and inhibitor are premixed in the injection syringe can yield a complete kinetic characterization in a single experiment.[11]

-

Structural Elucidation of the Binding Mode

X-ray crystallography is the gold standard for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level.

Objective: To solve the crystal structure of the target serine protease in complex with this compound.

Methodology: X-ray Crystallography

-

Crystallization:

-

Co-crystallize the purified target protease with an excess of this compound. This is typically done using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Alternatively, crystals of the apo-enzyme can be grown and then soaked in a solution containing the inhibitor.

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Analysis:

-

Analyze the final structure to identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between this compound and the amino acid residues of the active site. This will provide definitive proof of the binding mode.

-

Figure 2: Experimental workflow for the validation of the proposed mechanism of action.

Cellular Target Engagement and Activity

To assess the effect of the inhibitor in a more biologically relevant context, cell-based assays are essential.

Objective: To determine if this compound can inhibit serine protease activity within living cells.

Methodology: Fluorescent Labeled Inhibitors of Serine Protease (FLISP) Assay

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to overexpress a target serine protease).

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

FLISP Staining:

-

Analysis:

-

Analyze the cells using flow cytometry or fluorescence microscopy.[18]

-

A dose-dependent decrease in fluorescence in the treated cells compared to the untreated controls would indicate that this compound is actively inhibiting the target serine protease within the cellular environment.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a robust and testable hypothesis for its mechanism of action can be formulated based on the extensive knowledge of the benzamidine scaffold. We propose that this compound acts as a competitive inhibitor of serine proteases, with its halogen substituents fine-tuning its potency and selectivity. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis.

Successful validation would position this compound as a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity. Future work should focus on screening this compound against a broad panel of proteases to establish its selectivity profile and on conducting in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy.

References

-

Vu, H. D., & Berg, M. A. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9119–9126. Retrieved from [Link]

-

Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]

-

Juliano, L., & Juliano, M. A. (2003). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Brazilian Journal of Medical and Biological Research, 36(12), 1693–1699. Retrieved from [Link]

-

Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: StructureActivity Relationships. Toxicological Sciences, 56(2), 351–356. Retrieved from [Link]

-

Smistad, G., Gram, L., & Hough, E. (1993). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 49(Pt 4), 437–439. Retrieved from [Link]

-

Alok, A., Sinha, M., Singh, N., Sharma, S., Kaur, P., & Singh, T. P. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). PDB ID: 2OXS. Retrieved from [Link]

-

Szabo, R., Janacova, L., & Kasicka, V. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International Journal of Molecular Sciences, 21(21), 8233. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. Retrieved from [Link]

-

Lopes, A. R., Pereira, P. J. B., & Macedo-Ribeiro, S. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1461–1471. Retrieved from [Link]

-

Paquette, I. M. (2010). Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor. University of New Hampshire. Retrieved from [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2022). Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(26), 7954–7965. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

-

Liu, X., Wang, Y., & Liu, Z. (2022). A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis). Journal of Pest Science, 95(4), 1647–1657. Retrieved from [Link]

-

de Sá Ribeiro, F., & Lima, L. M. T. R. (2018). Close-up view of the benzamidine inhibitor molecule in model BT5.... ResearchGate. Retrieved from [Link]

-

Harmat, V., Gál, P., & Závodszky, P. (2007). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 2), 113–116. Retrieved from [Link]

-

Cuesta-Seijo, J. A., & Garcia-Granda, S. (2001). CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION FROM LABORATORY SOURCE WITH HIGH NUMBER OF WATERS MODELLED. PDB ID: 1J8A. Retrieved from [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. Retrieved from [Link]

-

Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological Sciences, 56(2), 351–356. Retrieved from [Link]

-

Singh, P., Kumar, Y., & Kumar, D. (2022). Review of serine protease inhibitors: Development and applications. Bioorganic & Medicinal Chemistry, 62, 116730. Retrieved from [Link]

-

Petr, L. A., & Stroud, R. M. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(6), 676–681. Retrieved from [Link]

-

Alves, T. P., Narayanaswamy, R., & Raghavan, S. R. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(17), 1421–1425. Retrieved from [Link]

-

Koyama, N., & Suzuki, M. (1993). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 84(4), 405–410. Retrieved from [Link]

-

Chen, Y., & Wang, Y. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 20(15), 3749. Retrieved from [Link]

-

Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

-

Kavitha, R., Sa'ad, M. A., & Fuloria, N. K. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1058. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Yang, S., & Tan, C. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3348. Retrieved from [Link]

-

Lee, J., & Ahn, J. M. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. Retrieved from [Link]

Sources

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Review of serine protease inhibitors: Development and applications | Semantic Scholar [semanticscholar.org]

- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

- 4. scielo.br [scielo.br]

- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurochlor.org [eurochlor.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]

Spectroscopic Characterization of 3-chloro-4-fluoro-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-chloro-4-fluoro-benzamidine is a substituted aromatic organic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] As with any compound intended for therapeutic applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach allows researchers to establish a reliable baseline for the characterization of newly synthesized this compound.

The benzamidine moiety is a common feature in various biologically active molecules, often serving as a key structural motif for enzyme inhibitors.[2][3][4] The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug design and discovery.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel benzamidine derivative would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only aromatic CH and quaternary carbons are expected in the core structure of this compound.

-

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 - 8.0 | d | J(H,H) ≈ 2 |

| H-5 | ~ 7.6 - 7.8 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |

| H-6 | ~ 7.3 - 7.5 | t | J(H,H) ≈ 8 |

| -NH₂ / =NH | ~ 8.5 - 9.5 | br s | - |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The signals for the amine and imine protons are expected to be broad and may exchange with deuterium in the presence of D₂O.

The predicted chemical shifts are based on the analysis of similar compounds such as 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[3][5][6] The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electron-withdrawing amidine group and the chlorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (amidine) | ~ 165 - 170 |

| C-4 (C-F) | ~ 155 - 160 (d, J(C,F) ≈ 250 Hz) |

| C-3 (C-Cl) | ~ 130 - 135 |

| Aromatic C-H | ~ 115 - 130 |

| Quaternary Aromatic C | ~ 125 - 140 |

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

The predicted chemical shifts are based on data from related compounds such as 3-chloro-4-fluorobenzylamine and general values for substituted benzenes.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-halogen bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=N stretch (amidine) | 1640 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

These predictions are based on established IR correlation tables and data from similar compounds like 3-chloro-4-fluorothiobenzamide and 3,4-difluorobenzamide.[9][10][11] The presence of a strong band in the 1640-1680 cm⁻¹ region is a key indicator of the C=N bond of the amidine group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for benzamidines as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of this compound (C₇H₆ClFN₂) is approximately 172.59 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 173. The presence of the chlorine isotope (³⁷Cl) will result in an [M+2+H]⁺ peak at m/z 175 with an intensity of approximately one-third of the [M+H]⁺ peak.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals.[12][13][14][15]

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental principles, we have established a detailed predictive analysis for its NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis and characterization of this and other novel benzamidine derivatives. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification. As with any new compound, the ultimate confirmation will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive data presented herein.

References

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022-02-07). National Institutes of Health. [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014-08-23). Material Science Research India. [Link]

-

Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2022-07-21). National Institutes of Health. [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2024-02-19). MDPI. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Characterization of the ultraviolet absorption spectra of p-substituted derivatives of benzamidine. Journal of the American Chemical Society. [Link]

-

Benzamide, 3,4-fluoro-. NIST WebBook. [Link]

-

3-Chloro-4-fluorothiobenzamide. NIST WebBook. [Link]

-

3-Chloro-4-fluorothiobenzamide. NIST WebBook. [Link]

-

3-Chloro-benzamidine. PubChem. [Link]

-

Spectroscopic investigation of new benzanthrone luminescent dyes. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

3-Chloro-4-fluorobenzaldehyde. PubChem. [Link]

-

3-Chloro-4-fluorobenzylamine. PubChem. [Link]

-

Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Monash University. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

3'-Chloro-4'-fluoro-4-heptylbenzanilide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

3-Chloro-N-(4-isopropylphenyl)benzamide. SpectraBase. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. CORE. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR [m.chemicalbook.com]

- 7. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]

- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 10. Benzamide, 3,4-fluoro- [webbook.nist.gov]

- 11. 3-Chloro-4-fluorothiobenzamide [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility and Stability of 3-Chloro-4-Fluoro-Benzamidine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-4-fluoro-benzamidine is a substituted aromatic compound with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery and development is fundamentally linked to its physicochemical properties, namely its solubility and stability. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It combines theoretical considerations with detailed, field-proven experimental protocols, enabling researchers to generate robust and reliable data packages for this promising molecule. The methodologies described herein are grounded in international regulatory standards, such as the ICH guidelines, to ensure data integrity and applicability for drug development programs.

Introduction to this compound

This compound belongs to the benzamidine class of compounds, which are known for their biological activity, most notably as inhibitors of serine proteases like trypsin and thrombin.[2][3][4][5] The core benzamidine structure consists of an aromatic ring attached to an amidine functional group (-C(NH)NH₂). This group is basic and can be protonated to form a salt, a common strategy to enhance aqueous solubility. The subject of this guide, this compound, is functionalized with two halogen atoms on the benzene ring.

-

Chloro Group (at position 3): The electron-withdrawing nature of chlorine can influence the pKa of the amidine group and increase the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.[6]

-

Fluoro Group (at position 4): Fluorine, the most electronegative element, also acts as an electron-withdrawing group. Its small size, however, means it often has a more nuanced effect on physicochemical properties compared to chlorine.

The compound is frequently supplied as a hydrochloride salt (this compound HCl) to improve its handling and solubility characteristics for laboratory use.[1] Understanding the interplay of the benzamidine core and its halogen substituents is critical for predicting its behavior and designing appropriate experimental studies.

Theoretical Considerations: Predicting Behavior

Before embarking on experimental work, a theoretical assessment can provide valuable insights and guide experimental design.

2.1 Impact of Structure on Solubility

-

Polarity and Hydrogen Bonding: The amidine group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents like water and alcohols.[7]

-

pH-Dependent Solubility: The basic amidine group will be protonated in acidic conditions, forming a positively charged ion. This cation is significantly more soluble in aqueous media than the neutral free base.[7] Therefore, the solubility of this compound is expected to be highly dependent on the pH of the solvent system.

-

Halogenation Effects: Halogenation of aromatic rings generally increases hydrophobicity and reduces aqueous solubility.[6][8] The combined effect of the chloro and fluoro groups will likely make the molecule less soluble in water compared to unsubstituted benzamidine.

-

Crystal Lattice Energy: For solid compounds, solubility is also governed by the energy required to break the crystal lattice. The specific crystalline form (polymorph) of the solid material can significantly impact its measured solubility.[9]

2.2 Predicting Stability

The benzamidine functional group and its halogen substituents suggest potential degradation pathways that must be investigated:

-

Hydrolysis: The amidine group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide (3-chloro-4-fluoro-benzamide) and ammonia.

-

Oxidation: Benzamidine itself is known to be sensitive to oxidation. The aromatic ring and amidine group could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under exposure to light and air.

-

Photostability: Many aromatic compounds absorb UV light and can undergo photolytic degradation. The presence of halogens can sometimes increase photosensitivity. Therefore, assessing the impact of light is a mandatory part of a comprehensive stability profile.[10][11]

Protocol for Thermodynamic Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The "shake-flask" method is the gold-standard technique for this determination due to its reliability.[12]

3.1 Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value for formulation and biopharmaceutical assessment.[12][13] It is distinct from kinetic solubility assays, which are faster but can overestimate solubility by creating supersaturated solutions.[13][14]

-

Why Multiple Solvents? Assessing solubility in a range of solvents (e.g., water, various pH buffers, organic solvents) is crucial for drug development. This data informs pre-formulation activities, helps identify suitable vehicles for in vitro and in vivo studies, and is essential for developing purification and manufacturing processes.

-

Why Temperature Control? Solubility is temperature-dependent.[9] Conducting the experiment at a controlled temperature (e.g., 25 °C or 37 °C) ensures reproducibility and relevance to standard laboratory or physiological conditions.

3.2 Experimental Workflow: Shake-Flask Method

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

3.3 Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound HCl to a series of vials containing the selected solvents (e.g., purified water, pH 4.0, 7.4, and 9.0 buffers, DMSO, Ethanol). An excess is confirmed by the visible presence of undissolved solid.[12]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[13][14]

-

Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered supernatant and the standards in a suitable mobile phase. Analyze all samples by a validated stability-indicating HPLC-UV method.[13] Analytical methods for related benzidines often employ GC or HPLC.[15]

-

Data Reporting: Calculate the solubility in mg/mL or µg/mL from the standard curve. The pH of aqueous samples should be measured at the end of the experiment to ensure the buffer capacity was not exceeded.[12]

3.4 Example Data Presentation

| Solvent System | Temperature (°C) | Measured pH (Final) | Solubility (µg/mL) | Classification |

| Purified Water | 25 | 6.8 | [Example Value: 150] | Sparingly Soluble |

| 0.1 M HCl (pH 1.2) | 25 | 1.2 | [Example Value: 2500] | Soluble |

| PBS (pH 7.4) | 25 | 7.4 | [Example Value: 180] | Sparingly Soluble |

| 0.1 M Borate (pH 9.0) | 25 | 9.0 | [Example Value: 95] | Slightly Soluble |

| DMSO | 25 | N/A | [Example Value: >50,000] | Very Soluble |

| Ethanol | 25 | N/A | [Example Value: 15,000] | Freely Soluble |

(Note: Data are hypothetical examples for illustrative purposes.)

Protocol for Chemical Stability Assessment

Chemical stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[16] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[17][18]

4.1 Causality Behind Experimental Choices

-

Why Forced Degradation? These studies deliberately stress the molecule under conditions more severe than accelerated stability testing.[17] This provides rapid insight into the intrinsic stability of the molecule, helps in developing stable formulations, and is a regulatory requirement to demonstrate the specificity of the analytical methods used for stability monitoring.[11][17][18]

-

Why Specific Stress Conditions? The ICH guidelines recommend specific stress conditions (hydrolysis, oxidation, photolysis, thermal) because they represent the most common degradation pathways for pharmaceutical compounds.[10][19] Testing under this range of conditions ensures a comprehensive stability profile.

-

Why Target 5-20% Degradation? The goal is not to completely destroy the compound. A modest amount of degradation (typically 5-20%) is ideal.[11][17] This allows for the reliable detection and characterization of degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[11]

4.2 Experimental Workflow: Forced Degradation Studies

This diagram illustrates the decision-making process for conducting forced degradation studies.

Caption: Decision Workflow for Forced Degradation Studies.

4.3 Detailed Step-by-Step Protocol

-

Prepare Solutions: Prepare solutions of this compound HCl (e.g., at 1 mg/mL) in the stress media. For thermal and photostability, also test the compound as a solid powder.

-

Apply Stress Conditions:

-

Acidic Hydrolysis: Mix with 0.1 M HCl and heat (e.g., at 60°C).

-

Basic Hydrolysis: Mix with 0.1 M NaOH and heat (e.g., at 60°C).

-

Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.[20]

-

Thermal Degradation: Expose the solid powder and a solution in a neutral solvent to high heat (e.g., 80°C).

-

Photostability: Expose the solid powder and a solution to controlled light exposure as specified in ICH guideline Q1B.[10][21]

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours). Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all generated degradation products.

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Calculate the percentage of each degradation product formed.

-

Perform a mass balance calculation to ensure all major degradants are accounted for.

-

If degradation is outside the 5-20% target, adjust stress conditions accordingly and repeat.[11]

-

4.4 Example Data Presentation

| Stress Condition | Duration (hr) | Parent Remaining (%) | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | [Ex: 88.5] | [Ex: 10.2% @ 0.75] | [Ex: N/D]* | [Ex: 98.7] |

| 0.1 M NaOH, 60°C | 8 | [Ex: 85.2] | [Ex: 12.1% @ 0.75] | [Ex: 1.5% @ 0.91] | [Ex: 98.8] |

| 3% H₂O₂, RT | 48 | [Ex: 91.3] | [Ex: N/D] | [Ex: 7.9% @ 1.15] | [Ex: 99.2] |

| Thermal (Solid), 80°C | 72 | [Ex: 99.5] | [Ex: N/D] | [Ex: N/D] | [Ex: >99.5] |

| Photolytic (Solid) | ICH Q1B | [Ex: 96.8] | [Ex: 2.5% @ 1.20] | [Ex: N/D] | [Ex: 99.3] |

**RRT = Relative Retention Time; *N/D = Not Detected. (Note: Data are hypothetical examples.)

Conclusion and Practical Implications

This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. The thermodynamic solubility data generated using the shake-flask method will directly inform the selection of appropriate solvents and concentration limits for formulation, biological screening, and preclinical studies. The forced degradation studies are paramount for identifying the compound's liabilities. For instance, if significant degradation is observed under basic conditions, formulations should be buffered in the neutral to acidic range. If the compound is found to be light-sensitive, manufacturing processes and packaging must incorporate light protection.[11]

By systematically applying these protocols, researchers can build a comprehensive physicochemical profile of this compound, de-risking its development and accelerating its journey from a promising intermediate to a potential therapeutic agent.

References

- Apley, M.; et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Kamboj, P., & Gupta, G. D. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

- European Medicines Agency. (2026). ICH Q1 guideline on stability testing of drug substances and drug products.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

-

National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. Toxicological Profile for Benzidine. Available from: [Link]

- BioAssay Systems. (n.d.). Shake Flask Solubility Services.

-

Fahmy, R., & Brodeur, C. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available from: [Link]

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Solubility of Things. (n.d.). Benzamidine.

- Zelesky, T., et al. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.

- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.

-

Andersson, L., et al. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A. Available from: [Link]

- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- STEMart. (n.d.). Forced Degradation Studies.

- Chem-Impex. (n.d.). This compound hydrochloride.

- Cayman Chemical. (n.d.). Benzamidine (hydrochloride) Product Information.

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society. Available from: [Link]

- Andersson, L., et al. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. ElectronicsAndBooks.

-